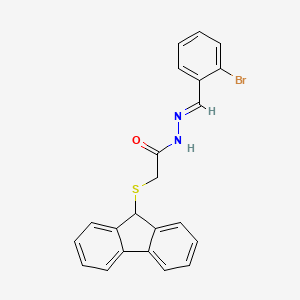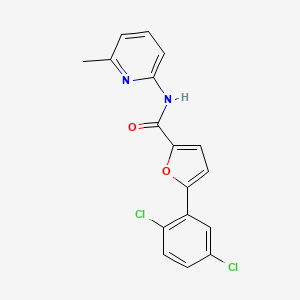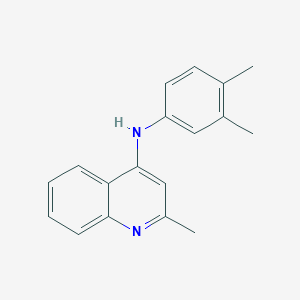
N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide
Descripción general
Descripción
N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide, also known as BBFAH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a drug candidate. BBFAH is a hydrazide derivative of fluorene, which is a polycyclic aromatic hydrocarbon that has been used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide is not fully understood, but several studies have suggested that the compound exerts its anticancer effects through the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. The compound has also been shown to inhibit the expression of cyclin D1, which is a protein that promotes cell cycle progression. Additionally, this compound has been shown to induce the expression of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro, which is a desirable property for a potential drug candidate. The compound has been shown to have a low IC50 value against cancer cell lines, indicating that it has potent anticancer activity. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide has several advantages for lab experiments, including its low toxicity, potent anticancer activity, and ability to inhibit various signaling pathways that are involved in cancer cell growth and survival. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has not yet been tested in animal models, which is an important step in the preclinical development of a potential drug candidate.
Direcciones Futuras
There are several future directions for the study of N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide, including the optimization of its chemical structure to improve its anticancer activity and reduce its toxicity. Further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. In addition, in vivo studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models. The development of this compound as a potential drug candidate for the treatment of cancer and other diseases is an exciting area of research that has the potential to make a significant impact on human health.
Aplicaciones Científicas De Investigación
N'-(2-bromobenzylidene)-2-(9H-fluoren-9-ylthio)acetohydrazide has been studied for its potential applications as a drug candidate, particularly in the field of cancer research. Several studies have reported that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the suppression of tumor growth. This compound has also been studied for its potential applications as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c23-20-12-6-1-7-15(20)13-24-25-21(26)14-27-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-13,22H,14H2,(H,25,26)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIDALSXTIASDU-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3921349.png)
![(3S)-1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B3921366.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921376.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3921392.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]acetamide](/img/structure/B3921393.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3921399.png)

![4-({1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3921401.png)
![1-{3-[(4-cyclohexyl-1-piperazinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B3921403.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3921409.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)
![3-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3921425.png)
![N-[5-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3921435.png)